

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Difluoromethoxy)phenol

Cat. No.: B1585933

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-(Difluoromethoxy)phenol** (CAS No. 88798-13-4), a compound of increasing interest in medicinal chemistry and materials science.^{[1][2][3]} The introduction of the difluoromethoxy group onto a phenol scaffold significantly modulates its electronic and lipophilic characteristics, making a thorough understanding of its physical properties essential for its effective application. This document details key parameters including thermal properties, acidity (pKa), lipophilicity (LogP), and solubility. Furthermore, it presents standardized, self-validating experimental protocols for the determination of these properties, designed to ensure accuracy and reproducibility in a research and development setting. Spectroscopic data for structural confirmation and established handling procedures are also discussed to provide a holistic resource for researchers, scientists, and drug development professionals.

Introduction to 3-(Difluoromethoxy)phenol Chemical Identity and Structure

3-(Difluoromethoxy)phenol is an aromatic organic compound featuring a phenol ring substituted at the meta-position with a difluoromethoxy (-OCHF₂) group. This substituent imparts unique properties compared to phenol or anisole, primarily due to the strong electron-withdrawing nature of the two fluorine atoms.

- IUPAC Name: **3-(difluoromethoxy)phenol**^{[4][5]}
- CAS Number: 88798-13-4^{[1][2][3][4][5][6]}
- Molecular Formula: C₇H₆F₂O₂^{[1][2][6]}
- Molecular Weight: 160.12 g/mol ^{[4][5][6]}
- Synonyms: alpha,alpha-Difluoro-3-hydroxyanisole^[1]

Chemical Structure:

Figure 1. Chemical Structure of **3-(Difluoromethoxy)phenol**.

Significance in Research and Development

The difluoromethoxy group is considered a "bioisostere" of the methoxy and hydroxyl groups, but with profoundly different electronic properties. It is metabolically more stable than a methoxy group and can act as a hydrogen bond acceptor. Its inclusion in drug candidates can enhance properties such as metabolic stability, membrane permeability, and binding affinity. Therefore, a precise characterization of the parent molecule, **3-(Difluoromethoxy)phenol**, is fundamental for designing more complex derivatives and for quantitative structure-activity relationship (QSAR) studies.

Core Physicochemical Properties

The following table summarizes the key experimentally observed and predicted physical properties of **3-(Difluoromethoxy)phenol**. It is important to note that some values, particularly

boiling point and pKa, are predicted and should be confirmed experimentally for critical applications.

Property	Value	Source / Notes
Physical State	Liquid	[1][4][6]
Appearance	Colorless to light yellow liquid	[6]
Boiling Point	223.9 ± 30.0 °C	Predicted[6]
Density	1.300 ± 0.06 g/cm³	Predicted[6]
pKa	9.09 ± 0.10	Predicted[6]
XLogP3	2.5	Computed by PubChem[5]
Storage Temperature	Inert atmosphere, Store in freezer, under -20°C	[6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure and purity of **3-(Difluoromethoxy)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

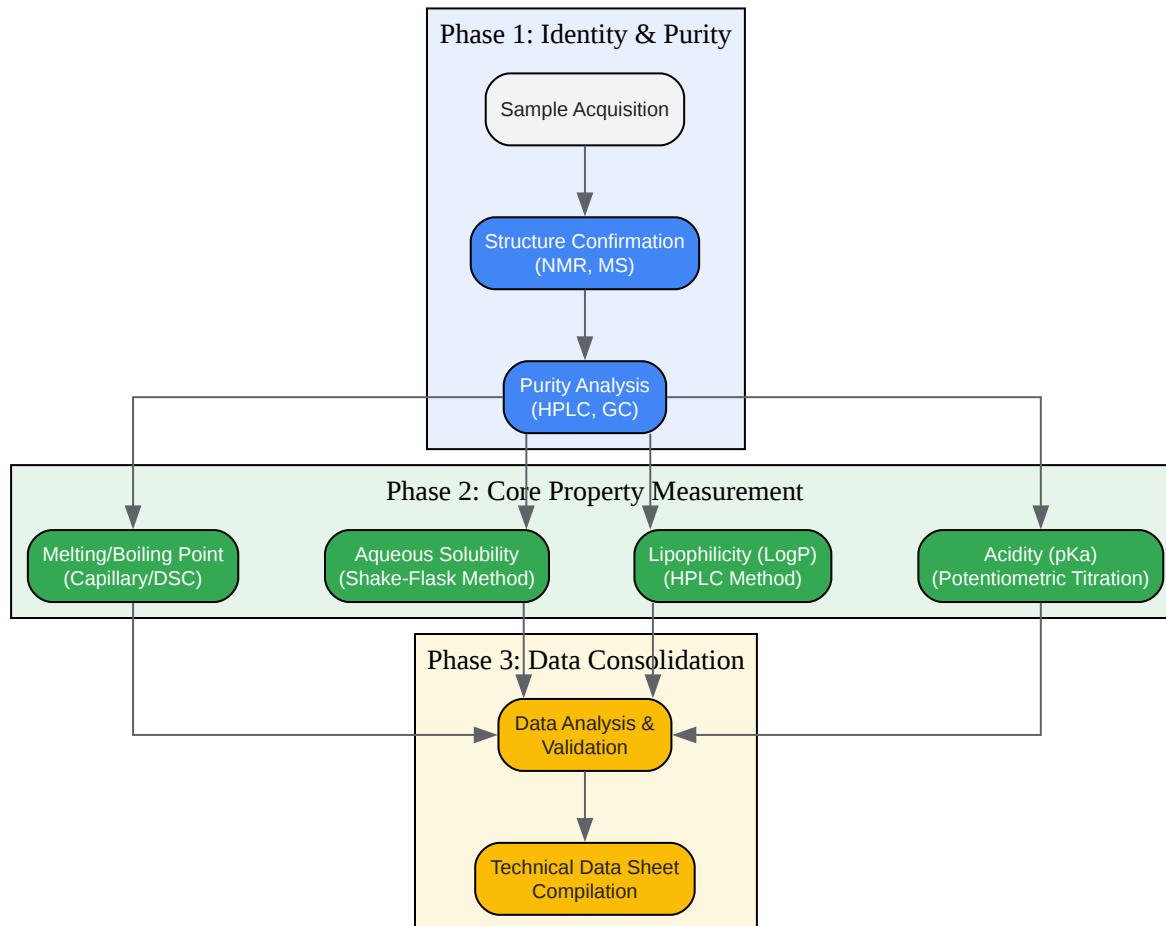
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ¹H NMR: The proton NMR spectrum of phenol typically shows aromatic protons in the δ 6.8–7.4 ppm range and a broad singlet for the hydroxyl proton.[7] For **3-(Difluoromethoxy)phenol**, one would expect to see distinct multiplets for the four aromatic protons, a broad singlet for the phenolic -OH proton (its position being solvent-dependent), and a characteristic triplet for the -OCHF₂ proton due to coupling with the two fluorine atoms. [8]
- ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the difluoromethoxy group appearing as a triplet due to C-F coupling.

- ^{19}F NMR: The fluorine NMR spectrum is expected to show a doublet, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides evidence for the presence of key functional groups.


- O-H Stretch: A broad absorption band is expected in the region 3200–3600 cm^{-1} , characteristic of the hydrogen-bonded phenolic hydroxyl group.[9]
- Aromatic C-H Stretch: Sharp peaks are anticipated between 3000–3100 cm^{-1} .[9][10]
- C-O Stretch (Phenolic): A strong band around 1220 cm^{-1} is indicative of the C-O bond in a phenol.[9]
- C-F Stretch: Strong, characteristic absorptions for the C-F bonds are expected in the fingerprint region, typically between 1000-1200 cm^{-1} .

Experimental Protocols for Property Determination

The following section outlines standardized, self-validating protocols for determining critical physicochemical properties. These methods are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.[11][12][13][14][15]

Workflow for Physicochemical Profiling

A logical workflow ensures that foundational properties are confirmed before more resource-intensive experiments are undertaken. The following diagram illustrates a typical sequence for characterizing a research chemical like **3-(Difluoromethoxy)phenol**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for physicochemical profiling.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 and is considered the "gold standard" for determining the thermodynamic solubility of a compound.[16][17][18]

- Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
- Methodology:
 - Preparation: Add an excess amount of **3-(Difluoromethoxy)phenol** to three separate glass flasks. The excess should be visually apparent.
 - Solvent Addition: Add a precise volume of purified water (e.g., 10 mL) to each flask.
 - Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the flasks for 24 hours. After this period, let the flasks stand for another 24 hours at the same temperature to allow for phase separation.[16][17]
 - Sampling: Carefully withdraw a sample from the clear, aqueous supernatant. To remove any undissolved microparticles, centrifuge the sample and then filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
 - Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[19]
- Self-Validation System:
 - Equilibrium Confirmation: The concentrations measured from flasks agitated for different durations (e.g., 24h, 48h, 72h) should agree within acceptable limits (e.g., ± 5%), confirming that equilibrium has been reached.
 - Calibration Integrity: The HPLC method must be calibrated using at least five standard solutions of **3-(Difluoromethoxy)phenol** of known concentrations. The calibration curve must exhibit a correlation coefficient (R^2) of > 0.995.

Protocol 2: Determination of Partition Coefficient (LogP) by RP-HPLC

The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The reverse-phase HPLC (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method and is recommended by the OECD.[20][21][22][23]

- Principle: A linear relationship exists between the logarithm of a compound's retention factor (k) on a nonpolar stationary phase (like C18) and its known LogP value. By calibrating the system with a series of reference compounds, the LogP of the test substance can be determined from its retention time.[20]
- Methodology:
 - System Setup: Use a C18 HPLC column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
 - Calibration: Prepare solutions of at least six reference compounds with well-established LogP values spanning a range that is expected to include the test substance (e.g., LogP 0 to 5).
 - Analysis: Inject each reference compound and the test substance (**3-(Difluoromethoxy)phenol**) onto the HPLC system and record their respective retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
 - Calculation:
 - Calculate the retention factor (k) for each compound using the formula: $k = (t_R - t_0) / t_0$.
 - Calculate $\log k$ for each compound.
 - Plot a calibration curve of the known LogP values of the reference compounds against their calculated $\log k$ values.
 - Using the linear regression equation from the calibration curve ($\text{LogP} = m * \log k + c$), calculate the LogP of **3-(Difluoromethoxy)phenol** from its $\log k$ value.
- Self-Validation System:

- Linearity: The calibration curve generated from the reference compounds must have a correlation coefficient (R^2) of > 0.98 .
- Quality Control: A known quality control (QC) compound, not used in the calibration, should be run with each analysis. The experimentally determined LogP for the QC sample must be within ± 0.2 log units of its accepted value.

Stability and Handling

- Stability: The product is generally stable under normal handling and storage conditions.[1] It should be stored under an inert gas atmosphere in a cool, dry, and well-ventilated area.[1][6]
- Hazards: **3-(Difluoromethoxy)phenol** is classified as toxic if swallowed, causes skin irritation, and serious eye damage.[1][4] It may also cause respiratory irritation.[1]
- Handling Precautions:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
 - Avoid breathing fumes, mist, or vapors.[1]
 - In case of fire, thermal decomposition can generate hazardous products, including carbon oxides and hydrogen fluoride.[1]

Conclusion

3-(Difluoromethoxy)phenol possesses a unique combination of physicochemical properties driven by the meta-substituted difluoromethoxy group. Its predicted moderate lipophilicity ($XLogP3 = 2.5$) and acidity ($pKa \approx 9.09$) make it an intriguing building block for drug discovery and materials science.[5][6] The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties with a high degree of confidence. Adherence to these standardized, self-validating methods is crucial for generating reliable data that can effectively guide synthesis, formulation, and application development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synquestlabs.com [synquestlabs.com]
- 2. aobchem.com [aobchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 3-(Difluoromethoxy)phenol | 88798-13-4 [sigmaaldrich.com]
- 5. 3-(Difluoromethoxy)phenol | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 88798-13-4 CAS MSDS (3-(DIFLUOROMETHOXY)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 3-(DIFLUOROMETHOXY)PHENOL(88798-13-4) 1H NMR spectrum [chemicalbook.com]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 12. gropkipedia.com [gropkipedia.com]
- 13. search.library.brandeis.edu [search.library.brandeis.edu]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. enamine.net [enamine.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. dissolutiontech.com [dissolutiontech.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585933#physical-properties-of-3-difluoromethoxy-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com